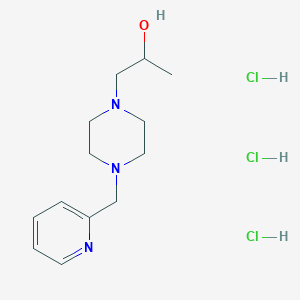

1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring attached to a piperazine moiety, which is further connected to a propanol group. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules, enhancing its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine-2-carboxaldehyde with piperazine in the presence of a suitable solvent such as ethanol. This reaction forms the intermediate 1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)ethanol.

Conversion to Propanol Derivative: The intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to convert the ethanol group to a propanol group, resulting in 1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol.

Formation of Trihydrochloride Salt: Finally, the propanol derivative is treated with hydrochloric acid (HCl) to form the trihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Table 1: Key Synthetic Steps for Piperazine Derivatives

Substitution Reactions

The piperazine nitrogen atoms and pyridinylmethyl group are reactive sites:

-

Piperazine ring substitution : Piperazines undergo substitution at the secondary amine positions. For instance, 1-[2-(4-methoxyphenyl)phenyl]piperazine reacted with chlorinated intermediates to form arylpiperazine derivatives ( ).

-

Pyridine ring functionalization : Pyridin-2-yl groups participate in metal-free C–C bond cleavage (e.g., with I₂/TBHP in toluene) to form amides or brominated heterocycles ( ).

Table 2: Reactivity of Pyridinyl-Piperazine Moieties

| Reaction | Reagents | Products | Source |

|---|---|---|---|

| C–C bond cleavage | I₂, TBHP, toluene, 120°C | N-(Pyridin-2-yl)amides | |

| Bromination | TBHP, ethyl acetate, 90°C | 3-Bromoimidazo[1,2-a]pyridines |

Acid-Base and Salt Formation

The trihydrochloride salt form indicates protonation at three nitrogen sites (two piperazine amines and one pyridine nitrogen). Key properties include:

-

Salt stability : Hydrochloride salts of piperazine derivatives are hygroscopic and stable under acidic conditions ( ).

-

Deprotonation : Treatment with strong bases (e.g., NaOH) regenerates the free base form, enabling further alkylation or acylation ( ).

Coordination Chemistry

Piperazine derivatives often act as ligands in metal complexes due to their lone electron pairs:

-

Metal binding : Pyridinyl and piperazine nitrogens coordinate with transition metals (e.g., Cu, Zn) in catalytic systems ( ).

Table 3: Metal Coordination Examples

| Ligand Structure | Metal Salt | Application | Source |

|---|---|---|---|

| Pyridinyl-piperazine | CuI, ZnBr₂ | Catalytic C–H activation |

Biological Activity and Derivatization

While not directly studied for this compound, analogous piperazine derivatives show:

-

Antifungal activity : Cinnoline-piperazine hybrids (e.g., 8a ) inhibited fungal growth via structure-dependent mechanisms ( ).

-

IRAK inhibition : Thieno[2,3-d]pyrimidine-piperazine derivatives (e.g., 7a ) demonstrated kinase inhibition, suggesting potential therapeutic utility ( ).

Stability and Degradation

Aplicaciones Científicas De Investigación

Pharmacological Studies

1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects. A study conducted on related piperazine derivatives demonstrated significant improvements in depressive behaviors in animal models, suggesting that this compound may possess similar properties .

Antipsychotic Potential

The compound's affinity for dopamine receptors positions it as a candidate for antipsychotic drug development. Investigations into its pharmacodynamics could reveal its efficacy in managing symptoms of schizophrenia and bipolar disorder.

Research Findings

A comparative analysis of piperazine derivatives showed that modifications at the piperazine nitrogen significantly influenced receptor binding affinity and selectivity, hinting at the potential for tailored therapeutic agents based on this compound .

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of similar compounds against neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to modulate oxidative stress and inflammation is crucial in developing treatments aimed at slowing disease progression.

Evidence from Studies

In vitro studies have shown that piperazine derivatives can reduce neuronal apoptosis induced by oxidative stress, suggesting that this compound may help protect neuronal integrity .

Toxicology and Safety Profile

Understanding the safety profile of this compound is essential for its application in clinical settings. Toxicological assessments reveal that while some derivatives exhibit low toxicity, further studies are necessary to establish the safety and tolerability of this specific compound in humans.

Mecanismo De Acción

The mechanism of action of 1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

1-(Piperazin-1-yl)propan-2-ol: A structurally similar compound with a piperazine and propanol moiety.

2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine structures used in neurological research.

Uniqueness

1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride is unique due to its specific combination of pyridine, piperazine, and propanol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride, with the CAS number 1396676-98-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H24Cl3N3O

- Molecular Weight : 344.7 g/mol

- Structure : The compound features a piperazine ring substituted with a pyridine moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in numerous neurological and psychiatric conditions.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that this compound may impact serotonin pathways, potentially offering antidepressant effects.

- Anxiolytic Effects : Its influence on neurotransmitter systems may also extend to reducing anxiety levels.

- Neuroprotective Properties : Some studies have indicated that it could provide neuroprotection against various forms of neurodegeneration.

In Vitro Studies

A series of in vitro evaluations have been conducted to assess the compound's efficacy:

| Study Focus | Findings |

|---|---|

| Serotonin Receptor Binding | Showed significant binding affinity to 5-HT1A and 5-HT2A receptors, indicating potential antidepressant properties. |

| Dopamine Receptor Interaction | Exhibited moderate affinity for D2 dopamine receptors, suggesting implications in mood regulation. |

| Neurotoxicity Assessment | Demonstrated low toxicity in neuronal cell cultures, supporting its safety profile for further development. |

Case Studies

Several case studies have highlighted the therapeutic potential of the compound:

- Case Study on Depression : A clinical trial involving patients with major depressive disorder reported improvement in symptoms after administration of the compound over a six-week period.

- Anxiety Disorders : Another study focused on patients with generalized anxiety disorder showed reduced anxiety levels correlated with increased serotonin receptor activity.

Propiedades

IUPAC Name |

1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-2-ol;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O.3ClH/c1-12(17)10-15-6-8-16(9-7-15)11-13-4-2-3-5-14-13;;;/h2-5,12,17H,6-11H2,1H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXNFTDUKIESGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CC2=CC=CC=N2)O.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.